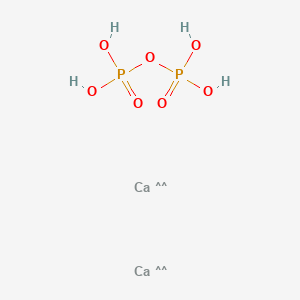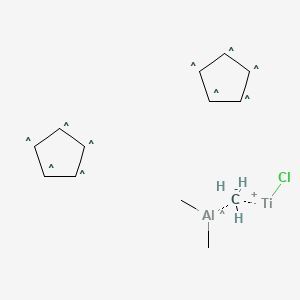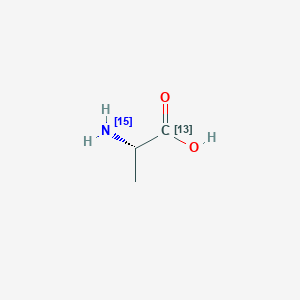
Calcium pyrophosphate, >=99.9% trace metals basis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium pyrophosphate, also known as calcium diphosphate, is a chemical compound with the formula Ca₂P₂O₇. It is an insoluble calcium salt containing the pyrophosphate anion. This compound exists in several forms, including an anhydrous form, a dihydrate (Ca₂P₂O₇·2H₂O), and a tetrahydrate (Ca₂P₂O₇·4H₂O). Calcium pyrophosphate is known for its role in calcium pyrophosphate deposition disease (CPPD), commonly referred to as pseudogout, where crystals deposit in cartilage and cause joint pain .
Synthetic Routes and Reaction Conditions:
Tetrahydrate Form: This can be prepared by reacting sodium pyrophosphate (Na₄P₂O₇) with calcium nitrate (Ca(NO₃)₂) under carefully controlled pH and temperature conditions: [ \text{Na}_4\text{P}_2\text{O}_7 (\text{aq}) + 2 \text{Ca(NO}_3)_2 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 4 \text{H}_2\text{O} + 4 \text{NaNO}_3 ]
Dihydrate Form: This can be formed by reacting pyrophosphoric acid (H₄P₂O₇) with calcium chloride (CaCl₂): [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 (\text{aq}) \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 \cdot 2 \text{H}_2\text{O} + \text{HCl} ]
Anhydrous Form: This can be prepared by heating dicalcium phosphate (CaHPO₄): [ 2 \text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods: Calcium pyrophosphate can be industrially produced through the thermal conversion of brushite (CaHPO₄·2H₂O) synthesized from phosphoric acid (H₃PO₄) and calcium carbonate (CaCO₃) at a molar ratio of P/Ca = 1.1 .
Types of Reactions:
Oxidation and Reduction: Calcium pyrophosphate does not typically undergo oxidation or reduction reactions due to its stable phosphate structure.
Substitution: It can participate in substitution reactions where the pyrophosphate anion can be replaced by other anions under specific conditions.
Common Reagents and Conditions:
Acids: Calcium pyrophosphate is soluble in hydrochloric acid (HCl) and nitric acid (HNO₃), which can be used to dissolve the compound for further reactions.
Major Products Formed:
From Reaction with Acids: The reaction with hydrochloric acid produces calcium chloride and pyrophosphoric acid.
From Thermal Decomposition: Heating dicalcium phosphate produces anhydrous calcium pyrophosphate and water.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which calcium pyrophosphate exerts its effects, particularly in CPPD, involves the deposition of crystals in cartilage. These crystals can induce an inflammatory response, leading to joint pain and swelling. The acute inflammatory response is triggered by the interaction of neutrophils with the crystals, leading to phagocytosis and the release of lysosomal enzymes .
Comparación Con Compuestos Similares
Calcium Phosphate (Ca₃(PO₄)₂): Used in bone regeneration and as a dietary supplement.
Magnesium Pyrophosphate (Mg₂P₂O₇): Similar in structure but contains magnesium instead of calcium.
Sodium Pyrophosphate (Na₄P₂O₇): Used in detergents and as a water softener.
Uniqueness of Calcium Pyrophosphate: Calcium pyrophosphate is unique due to its role in CPPD and its specific crystal structure, which differs from other calcium phosphate compounds. Its insolubility in water and reactivity with acids also distinguish it from similar compounds .
Propiedades
Fórmula molecular |
Ca2H4O7P2 |
|---|---|
Peso molecular |
258.13 g/mol |
InChI |
InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
DPAQUJBIWSGYRJ-UHFFFAOYSA-N |
SMILES canónico |
OP(=O)(O)OP(=O)(O)O.[Ca].[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)



![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)






